1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
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Description
1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a broader class of chemicals involved in the synthesis of bioactive molecules. Research has shown that derivatives of piperazine, especially those containing sulfonyl and phenyl groups, have been synthesized and evaluated for their antimicrobial activities. For instance, sulfonamide and amide derivatives containing the piperazine ring have demonstrated in vitro antimicrobial activity against a variety of bacterial and fungal strains. These compounds have been characterized by elemental analysis, 1H NMR, and LCMS, highlighting their potential in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Anticancer and Antituberculosis Potential
Research into the anticancer and antituberculosis potential of piperazine derivatives, including those structurally similar to "1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine," has yielded promising results. Compounds with piperazine substituents have shown significant efficacy in vitro against various cancer cell lines. The introduction of sulfonyl and phenyl groups into the piperazine structure has been a key focus, with studies indicating that these modifications can enhance anticancer activity. For example, specific piperazine derivatives have been synthesized and evaluated for their antituberculosis and anticancer activities, demonstrating significant efficacy in both fields. These findings underscore the potential of such compounds in the development of new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antioxidant Properties
Piperazine derivatives, including those related to the compound , have also been explored for their antioxidant properties. The synthesis and evaluation of these compounds have shown that they possess varying degrees of antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Research indicates that the incorporation of certain functional groups into the piperazine framework can significantly affect their antioxidant efficacy, with some compounds displaying remarkable activity in neutralizing free radicals. This aspect of piperazine chemistry is particularly relevant for developing drugs aimed at diseases where oxidative stress plays a key role (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c22-19-7-4-8-20(17-19)29(27,28)26-15-12-24(13-16-26)11-14-25-10-9-23-21(25)18-5-2-1-3-6-18/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWVGFQPORUVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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